molecular formula C17H15BrO2 B13102244 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1306540-15-7

6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13102244
CAS No.: 1306540-15-7
M. Wt: 331.2 g/mol
InChI Key: XEWIJBLUIQWBRA-UHFFFAOYSA-N
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Description

6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a bromobenzyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 3-bromobenzyl bromide with a suitable naphthalenone derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The dihydronaphthalenone core can be oxidized to form more complex structures.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The bromobenzyl group can participate in halogen bonding, while the dihydronaphthalenone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzyl bromide: A precursor in the synthesis of 6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one.

    3-Bromophenol: Another brominated compound with different reactivity and applications.

    4-((3-Bromobenzyl)oxy)-3-chlorophenyl)boronic acid: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its combination of a bromobenzyl group and a dihydronaphthalenone core

Biological Activity

6-((3-Bromobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 1306540-15-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, cytotoxicity, and pharmacological profiles.

  • Molecular Formula : C17_{17}H15_{15}BrO2_2
  • Molecular Weight : 331.2 g/mol
  • Density : 1.417 g/cm³ (predicted)
  • Boiling Point : 480.9 °C (predicted)

Research indicates that compounds similar to this compound may interact with various biological targets. One study highlighted that compounds in this class could induce cell death through autophagy followed by late apoptosis, potentially via inhibition of the PKM2 enzyme, which plays a role in cancer metabolism and cell proliferation .

Cytotoxicity Studies

A significant aspect of the biological activity of this compound is its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that it exhibits selective cytotoxicity towards tumor cells while sparing normal cells. For instance, it was shown to significantly reduce colony growth in oral squamous cell carcinoma (OSCC) lines without inducing hemolysis or serious side effects in animal models at doses up to 100 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and stability in metabolic conditions. The compound's pharmacological properties indicate a favorable absorption and distribution profile, making it a candidate for further development .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other naphthalene derivatives and their respective activities:

Compound NameIC50 (nM)SelectivityMechanism of Action
Compound 6a26HighAutophagy and apoptosis via PKM2 inhibition
CarboplatinVariesModerateDNA cross-linking agent
DoxorubicinVariesModerateTopoisomerase II inhibitor

Case Studies

  • OSCC Cell Lines : In studies focusing on OSCC cell lines (OSCC4, OSCC9, OSCC25), this compound exhibited a selective index greater than 2 compared to traditional chemotherapeutics like carboplatin and lapachol. This indicates a higher selectivity for cancerous cells over normal cells .
  • In Vivo Studies : Animal studies showed that administration of the compound at concentrations of 100 mg/kg did not lead to significant adverse effects, suggesting a favorable safety profile for potential therapeutic use .

Properties

CAS No.

1306540-15-7

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

IUPAC Name

6-[(3-bromophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H15BrO2/c18-14-5-1-3-12(9-14)11-20-15-7-8-16-13(10-15)4-2-6-17(16)19/h1,3,5,7-10H,2,4,6,11H2

InChI Key

XEWIJBLUIQWBRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)C1

Origin of Product

United States

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